Home > Products > Screening Compounds P69496 > 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide - 333443-04-2

2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Catalog Number: EVT-2835655
CAS Number: 333443-04-2
Molecular Formula: C18H15IN4O3S
Molecular Weight: 494.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a benzenesulfonamide group directly linked to a pyrimidine ring. The pyrimidine ring is substituted with an acetyl and methyl group. Crystal structure analysis revealed π–π interactions between the phenyl and pyrimidine groups in adjacent molecules. []

    Compound Description: This compound consists of a benzamide group linked to a phenyl ring, which is further connected to a 5-methylisoxazole ring via a sulfamoyl bridge. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯O interactions. []

    Compound Description: This Schiff base compound exists as a mixture of enol and zwitterionic forms in the solid state. It is derived from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine). The structure is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯O interactions. []

    Compound Description: This compound is an identified impurity in the synthesis of the antibacterial drug sulfamethizole. It features two sulfamoyl groups attached to a central phenyl ring with a 5-methyl-1,3,4-thiadiazole ring attached to one of the sulfamoyl groups. []

    Compound Description: This compound serves as a precursor for synthesizing (2H)-pyrrole-2-one derivatives with potential antibacterial activity. It contains a pyrimidine ring substituted with various aromatic groups, including a benzenesulfonamide. []

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is used to treat leukemia. It specifically inhibits the activity of tyrosine kinases. []

    Compound Description: This compound is an impurity found in Sulfasalazine, an anti-inflammatory drug used to treat Rheumatoid arthritis and Ulcerative colitis. []

    Compound Description: These compounds were designed and synthesized as potential antibacterial agents. They contain a sulfamoyl benzene moiety linked to a substituted isoxazole ring. []

9. N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide []* Compound Description: This compound, along with several derivatives, were synthesized and evaluated for anti-inflammatory activity. These benzimidazole derivatives demonstrated potent anti-inflammatory activity comparable to Indomethacin. []* Relevance: This compound highlights the potential anti-inflammatory properties of benzamide derivatives. This information suggests that 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, which also belongs to the benzamide class, might exhibit similar biological activities.

    Compound Description: This compound, containing a benzamide moiety and a thiazole ring, showed significant antibacterial activity, suggesting the potential of such heterocyclic systems in drug discovery. []

    Compound Description: This benzimidazole-based thiourea derivative exhibits multiple biological activities, including elastase inhibition, free radical scavenging, and DNA binding. Its potent elastase inhibition was comparable to oleanolic acid, a known inhibitor. []

    Compound Description: This compound class, with variations in the benzene ring substituents, demonstrates significant antibacterial and antifungal activities. Their efficacy was comparable to standard drugs like Streptomycin and Amphotericin-B. []

    Compound Description: This compound, characterized by 1 H NMR spectroscopy, acts as a moderate corrosion inhibitor for mild steel in acidic media. Its inhibition efficiency increases with concentration, up to 400 ppm. []

    Compound Description: TH08 showed significant anticancer activity against Ehrlich ascites carcinoma (EAC) in mice, with positive effects on tumor weight, survival time, and tumor cell growth. It also demonstrated a favorable hematological profile. []

    Compound Description: This series of compounds showed inhibitory activity against H+/K+-ATPase, an enzyme involved in gastric acid secretion, making them potential antiulcer agents. []

    Compound Description: This compound's crystal structure was analyzed, revealing a monoclinic crystal system with specific lattice parameters. []

  • Compound Description: This compound exists as a zwitterion in its solid state. It is characterized by a pyrimidine ring attached to a benzene ring via a sulfamoyl linker. The benzene ring is further linked to a phenol moiety through an imine group. []
  • Compound Description: This compound is a bexarotene-tethered ruthenium complex designed as an analog of RAPTA antitumor complexes. These compounds are being investigated for their potential in vitro antiproliferative activity against human cancer cell lines. []
  • Compound Description: The compound comprises two benzene rings linked by a sulfamoyl group, with one benzene ring further connected to a substituted oxazole ring. []

    Compound Description: This molecule features a benzamide group connected to a phenyl ring, further linked to a toluene moiety through a sulfamoyl bridge. Crystal structure analysis revealed that N—H⋯O hydrogen bonds between adjacent molecules form linear chains. []

    Compound Description: This molecule contains a benzamide group attached to a pyridine ring. The pyridine ring is further substituted with methoxyphenyl and phenyl groups. []

    Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases, particularly effective in treating angiotensin II-induced diseases. It exhibits synergistic effects when combined with anti-hypertensive agents. []

    Compound Description: This compound consists of a 1,3-thiazole ring linked to a phenyl ring via a sulfamoyl group. The phenyl ring is further connected to a trifluoroacetate group. []

    Compound Description: This compound features a pyrimidine ring connected to a phenyl ring through a sulfamoyl group. The phenyl ring is further linked to a dimethoxyphenyl acetate moiety. []

    Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor being developed for cancer treatment. It exhibits favorable pharmacokinetic properties and is currently in Phase II clinical trials. []

    Compound Description: This compound, incorporating benzothiazole and pyrazine moieties, demonstrates promising antibacterial, antifungal, and anticancer activities. Its multi-faceted pharmacological profile highlights its potential as a lead compound for drug development. []

    Compound Description: These compounds, featuring a benzamide group and a substituted oxadiazole ring, were investigated for their anti-inflammatory and anticancer properties. []

    Compound Description: VNI and its derivatives, characterized by a benzamide core and a substituted oxadiazole ring, are potent inhibitors of fungal CYP51, an enzyme essential for fungal sterol biosynthesis. []

    Compound Description: The synthesis of this compound, involving a multi-step process, has been optimized to achieve a good yield and high purity. Its structure was confirmed using 1H NMR and ESI-MS. []

    Compound Description: This radiolabeled compound ([18F]FIMX) has been identified as a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1). Its high brain uptake, specific and reversible binding to mGluR1, makes it a potential tool for studying neuropsychiatric disorders. []

  • Compound Description: ZINC18057104 is a novel DNA gyrase A inhibitor identified through virtual screening. This compound shows promising antibacterial activity against E. coli, including quinolone-resistant strains, making it a potential candidate for treating urinary tract infections. []

32. N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide []* Compound Description: These benzamide derivatives, featuring halogen substitutions on the phenyl ring, provide insights into structure-activity relationships and intermolecular interactions. []* Relevance: The presence of a halogenated benzamide core in these compounds links them to 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, emphasizing the relevance of halogen substitutions in this chemical class.

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant, which is resistant to most approved CML drugs. It exhibits a favorable ADME profile, making it a promising candidate for treating CML. []

34. 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives []* Compound Description: These compounds are phthalimide derivatives designed as potential anti-Alzheimer agents due to their acetylcholinesterase inhibitory activity. Compound 4g in this series exhibited significant potency, highlighting the potential of phthalimide-based structures in treating Alzheimer's disease. []* Relevance: The presence of a benzamide group in these compounds, similar to 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, emphasizes the potential of exploring benzamide derivatives for various therapeutic applications.

35. N-benzothiazol-2-yl benzamide derivatives []* Compound Description: These compounds, containing both benzamide and benzothiazole moieties, have shown potential as allosteric activators of human glucokinase. []* Relevance: These compounds, like 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, belong to the class of benzamide derivatives, indicating the potential of such compounds in treating metabolic disorders.

36. N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide []* Compound Description: This compound, a hybrid molecule incorporating structural features from amantadine and benzsulfonamide DENV inhibitors, showed significant anti-dengue virus activity against serotype 2. []* Relevance: This compound highlights the potential of benzamide derivatives, especially those containing sulfamoyl groups, in developing antiviral agents. While the structure differs from 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, it emphasizes the importance of exploring the target compound's antiviral properties.

37. 4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate []* Compound Description: This compound is a Schiff base ligand formed from 5-bromosalicylaldehyde and sulfisoxazole. It exists as a zwitterion and forms dimers through intermolecular hydrogen bonding. []* Relevance: Though structurally different from 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, the presence of a sulfamoyl benzene group connected to a heterocycle in this compound suggests a potential structural relationship, highlighting the versatility of this chemical moiety.

38. 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) []* Compound Description: GR-55562 and its O-methylated analogs exhibit different intrinsic activities at h5-HT1B receptors, with some acting as neutral antagonists and others as partial agonists. []* Relevance: Although structurally distinct, the study of GR-55562 and its analogs underscores the impact of subtle structural modifications on the pharmacological profile of benzamide derivatives. This emphasizes the importance of exploring structural analogs of 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide to fine-tune its activity and selectivity for specific targets.

39. 4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide (WC-10) [, ]* Compound Description: This compound, a N-phenyl piperazine analog, shows high affinity and selectivity for dopamine D3 receptors compared to D2 receptors. Radiolabeled [3H]WC-10 has been used to study D3 receptor density and distribution in the brain. [, ]* Relevance: While structurally different from 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, WC-10 highlights the role of benzamide derivatives in neuroscience and their potential as tools for studying dopamine receptors.

    Compound Description: This benzimidazole derivative was synthesized through a multi-step reaction and its structure was confirmed using spectroscopic techniques. []

Properties

CAS Number

333443-04-2

Product Name

2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

IUPAC Name

2-iodo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Molecular Formula

C18H15IN4O3S

Molecular Weight

494.31

InChI

InChI=1S/C18H15IN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)14-8-6-13(7-9-14)22-17(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,22,24)(H,20,21,23)

InChI Key

MKGOJCMUMRYEMI-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.